4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Chemical Procurement Purity Specification Quality Control

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (CAS 451474-72-9), also named 4-(indolin-1-yl)-3-nitrobenzoic acid, is a bifunctional aromatic building block belonging to the nitrobenzoic acid class. It combines an electron-withdrawing nitro group and a carboxylic acid on the same phenyl ring with an indoline (2,3-dihydroindole) moiety.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 451474-72-9
Cat. No. B1317196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid
CAS451474-72-9
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O4/c18-15(19)11-5-6-13(14(9-11)17(20)21)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H,18,19)
InChIKeyAQELSTUQMKWXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.6 [ug/mL]

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic Acid (CAS 451474-72-9): Sourcing & Baseline Profile


4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (CAS 451474-72-9), also named 4-(indolin-1-yl)-3-nitrobenzoic acid, is a bifunctional aromatic building block belonging to the nitrobenzoic acid class. It combines an electron-withdrawing nitro group and a carboxylic acid on the same phenyl ring with an indoline (2,3-dihydroindole) moiety . With molecular formula C15H12N2O4 and a molecular weight of 284.27 g/mol, it is supplied as a solid with purities typically ≥95% (AKSci) or ≥98% (MolCore) . Its predicted boiling point is 509.4±50.0 °C .

Why 4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic Acid Cannot Be Simply Replaced by a Generic Analog


The ortho-nitro/para-indoline substitution pattern on the benzoic acid core creates a unique electronic and steric environment that directly governs reactivity in downstream transformations. Replacing the indoline with a fully aromatic indole (e.g., 4-(1H-indol-1-yl)-3-nitrobenzoic acid) eliminates the nucleophilic character of the saturated nitrogen and alters the conformation of the bicyclic system . Substituting with a saturated monocyclic amine (e.g., piperidine or morpholine) removes the aryl ring entirely, changing both lipophilicity and potential π-stacking interactions. The nitro group at the 3-position is critical for directing metalation and for subsequent reduction to an amine; its relocation to the 2- or 4-position would yield a regioisomer with different reactivity in cyclization reactions [1]. These structural differences mean that generic replacement without re-optimization of reaction conditions is likely to result in lower yields or failed transformations in multi-step syntheses.

Quantitative Differentiation Evidence for 4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic Acid vs. Analogs


Supplier Purity Comparison: MolCore (≥98%) vs. AKSci (≥95%)

Among verified suppliers, MolCore offers 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid at a minimum purity of 98% (NLT 98%), while AKSci specifies a minimum purity of 95% . This 3-percentage-point difference in guaranteed purity is relevant for reactions sensitive to impurities, such as catalytic couplings or medicinal chemistry library synthesis where single-impurity thresholds matter.

Chemical Procurement Purity Specification Quality Control

Predicted Boiling Point Differentiation from Indole Analog

The predicted boiling point of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is 509.4±50.0 °C . While experimental boiling points for the fully aromatic indole analog 4-(1H-indol-1-yl)-3-nitrobenzoic acid are not publicly available, the saturation of the indoline ring generally lowers the boiling point relative to the fully conjugated indole due to reduced polarizability and weaker intermolecular π–π interactions. This difference affects distillation or sublimation purification strategies.

Physicochemical Property Thermal Stability Purification

Structural Uniqueness: Ortho-Nitro/Para-Indoline Benzoic Acid Scaffold

A substructure search in PubChem and ChEMBL reveals that the combination of a 3-nitrobenzoic acid core with a 4-(indolin-1-yl) substituent is rare among commercially available building blocks. The closest analogs (e.g., 3-nitro-4-(piperidin-1-yl)benzoic acid [CAS 308294-38-4] or 3-nitro-4-(morpholin-4-yl)benzoic acid) lack the fused aromatic ring of indoline . This structural uniqueness provides access to a distinct region of chemical space for fragment-based drug discovery or DNA-encoded library synthesis.

Medicinal Chemistry Scaffold Diversity SAR Studies

Optimal Application Scenarios for 4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic Acid


Intermediate for Nitro-Containing Indole/Indazole Pharmaceuticals

This compound serves as a protected intermediate in the synthesis of nitro-containing indole or indazole compounds, as described in patent WO2024019645 [1]. The indoline moiety can be oxidized to indole after further functionalization, and the carboxylic acid provides a handle for amide coupling. The ≥98% purity grade from MolCore is recommended for these multi-step sequences to minimize side products.

Diversity-Oriented Synthesis of Isoindolinones

The ortho-nitrobenzoic acid motif enables Ugi multi-component reactions followed by SNAr cyclization to generate complex isoindolinones, as demonstrated with analogous 2-nitrobenzoic acid derivatives [2]. The presence of the indoline group introduces an additional site for Pictet–Spengler or metathesis-based ring fusion, potentially yielding polycyclic scaffolds not accessible from simpler nitrobenzoic acids.

Fragment-Based Drug Discovery (FBDD) Library Design

The indoline-substituted nitrobenzoic acid scaffold occupies a distinct region of 3D chemical space compared to piperidine or morpholine analogs . It is suitable for incorporation into DNA-encoded libraries (DELs) or fragment screening collections, where scaffold novelty is correlated with higher hit rates against undruggable targets. The carboxylic acid and nitro groups provide orthogonal synthetic handles for library diversification.

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